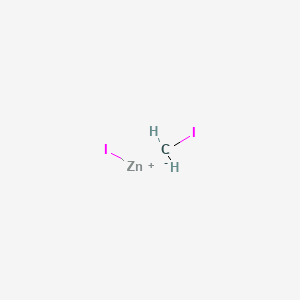
Zinc, iodo(iodomethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zinc, iodo(iodomethyl)-: is an organozinc compound known for its significant role in organic synthesis, particularly in the Simmons–Smith reaction. This compound is used to convert alkenes into cyclopropanes, making it a valuable reagent in synthetic organic chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
In Situ Formation: Zinc, iodo(iodomethyl)- is typically formed in situ by reacting diiodomethane with a zinc-copper couple.
Alternative Methods: It can also be generated by reacting diazomethane with zinc iodide or methylene iodide with diethylzinc.
Industrial Production Methods: While the compound is primarily prepared in situ for laboratory-scale reactions, industrial production methods would likely involve similar reactions but on a larger scale, with stringent control over reaction conditions to ensure safety and yield.
Analyse Des Réactions Chimiques
Types of Reactions:
Cyclopropanation: The primary reaction involving zinc, iodo(iodomethyl)- is the cyclopropanation of alkenes.
Substitution Reactions: It can also undergo substitution reactions where the iodomethyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Reagents: Diiodomethane, zinc-copper couple, diazomethane, zinc iodide, diethylzinc.
Conditions: Inert atmosphere, typically at room temperature or slightly elevated temperatures to facilitate the reaction.
Major Products:
Applications De Recherche Scientifique
Chemistry:
Simmons–Smith Reaction: Widely used in the synthesis of cyclopropane rings, which are important in the development of pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Synthesis: Cyclopropane rings are found in various biologically active compounds, making zinc, iodo(iodomethyl)- a valuable reagent in medicinal chemistry.
Industry:
Mécanisme D'action
Comparaison Avec Des Composés Similaires
Propriétés
Numéro CAS |
4109-94-8 |
|---|---|
Formule moléculaire |
CH2I2Zn |
Poids moléculaire |
333.2 g/mol |
Nom IUPAC |
iodomethane;iodozinc(1+) |
InChI |
InChI=1S/CH2I.HI.Zn/c1-2;;/h1H2;1H;/q-1;;+2/p-1 |
Clé InChI |
XYYFIPWSZPBXDK-UHFFFAOYSA-M |
SMILES canonique |
[CH2-]I.[Zn+]I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{[(1,3-Dioxolan-2-yl)methyl]sulfanyl}-3-oxobutan-2-yl acetate](/img/structure/B14147376.png)
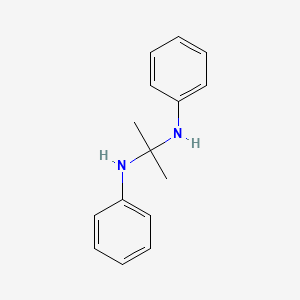
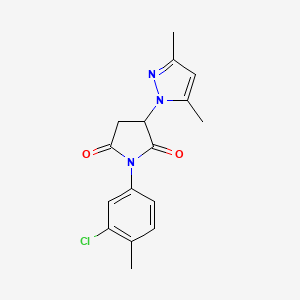
![methyl 4-[(3S,8S,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxidanyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxidanyl-4-oxidanylidene-butanoate](/img/structure/B14147400.png)
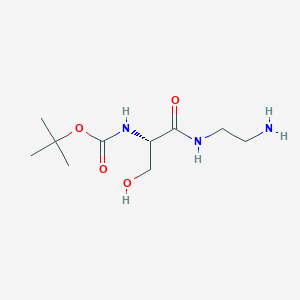
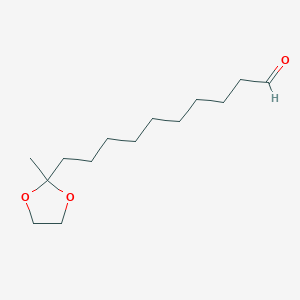
![(3E)-2-hydroxy-7-methoxy-3-{[(4-methoxyphenyl)amino]methylidene}-2-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-4H-chromen-4-one](/img/structure/B14147416.png)
![2-[[Benzyl(2-hydroxyethyl)carbamoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid](/img/structure/B14147417.png)
![Morpholine, 2-[(2-ethoxyphenyl)methoxy]-4-(phenylmethyl)-](/img/structure/B14147422.png)
![4,7,7-trimethyl-3-oxo-N-{4-[(E)-phenyldiazenyl]phenyl}bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B14147425.png)
![2-[(3-Bromo-phenyl)-methanesulfonyl-amino]-N-isopropyl-acetamide](/img/structure/B14147437.png)
![2-[2-Ethoxy-4-(methylsulfanyl)phenyl]-3H-imidazo[4,5-c]pyridine](/img/structure/B14147445.png)
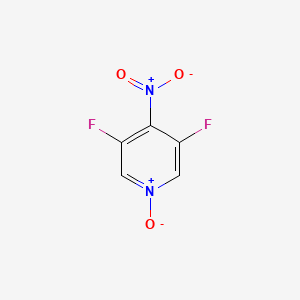
![1H-Isoindole-1,3(2H)-dione, 2-[(3-methylphenyl)methyl]-5-nitro-](/img/structure/B14147474.png)
